2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Description
2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C16H14N4S2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.06598881 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS No. 381202-60-4) is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that include cyclization reactions of thieno and triazole derivatives. The characterization of the synthesized compounds is usually conducted using various spectroscopic methods such as IR, NMR, and mass spectrometry to confirm their structures.
Table 1: Spectroscopic Data for this compound
Spectroscopic Method | Observations |
---|---|
IR | Characteristic peaks indicating functional groups |
NMR | Chemical shifts corresponding to protons in the structure |
Mass Spectrometry | Molecular ion peak confirming molecular weight |
Biological Activity
The biological activity of this compound has been investigated in various studies. It exhibits a range of activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thieno derivatives possess significant antimicrobial properties. In a study evaluating various thienyl compounds, it was found that certain derivatives demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Case Study: Antimicrobial Efficacy
A study reported the synthesis of several thienyl derivatives and their antimicrobial activity was assessed using the disk diffusion method. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.
Table 2: Antimicrobial Activity of Thienyl Derivatives
Compound Name | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 15 |
Compound B | Escherichia coli | 18 |
Compound C | Pseudomonas aeruginosa | 12 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. Notably, it showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating potent activity.
Case Study: Cytotoxicity Assay
In a recent study evaluating the cytotoxic effects on MCF-7 cells:
- Cells were treated with varying concentrations of the compound.
- Results indicated a dose-dependent decrease in cell viability.
Table 3: Cytotoxicity Results on MCF-7 Cells
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
Properties
IUPAC Name |
15-thiophen-2-yl-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S2/c1-2-5-10-11(6-3-1)22-16-13(10)15-18-14(12-7-4-8-21-12)19-20(15)9-17-16/h4,7-9H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMETYXBQUNKSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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